[(oxolan-2-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
(Oxolan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that features a combination of oxolane and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (oxolan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the alkylation of oxolane derivatives with pyrazole intermediates under controlled conditions. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the oxolane, followed by the addition of the pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be recycled is also common in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(Oxolan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst.
Nucleophiles: Halides, alkoxides, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
(Oxolan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of (oxolan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
- Cyclo(L-leucyl-L-prolyl) peptide
- ML402
Uniqueness
(Oxolan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine stands out due to its unique combination of oxolane and pyrazole moieties, which confer specific chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C12H21N3O |
---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
1-(oxolan-2-yl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C12H21N3O/c1-10(2)15-9-11(7-14-15)6-13-8-12-4-3-5-16-12/h7,9-10,12-13H,3-6,8H2,1-2H3 |
InChI Key |
SLEUZDDZPIVMAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)CNCC2CCCO2 |
Origin of Product |
United States |
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